molecular formula C18H20N2O3S3 B10877004 Ethyl 6-methyl-2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-methyl-2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10877004
M. Wt: 408.6 g/mol
InChI Key: PPXDXGCCZVETFH-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl group at position 6 and a carbamothioyl-linked thiophene-2-carbonyl moiety at position 2. The synthesis of such derivatives often involves multi-component reactions or stepwise functionalization of the tetrahydrobenzo[b]thiophene scaffold .

Properties

Molecular Formula

C18H20N2O3S3

Molecular Weight

408.6 g/mol

IUPAC Name

ethyl 6-methyl-2-(thiophene-2-carbonylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H20N2O3S3/c1-3-23-17(22)14-11-7-6-10(2)9-13(11)26-16(14)20-18(24)19-15(21)12-5-4-8-25-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H2,19,20,21,24)

InChI Key

PPXDXGCCZVETFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Cyclization via Diethyl (Mercaptomethyl)Phosphonate

ReagentQuantitySolventTemperatureTimeYield
2-Chloro-1-formylcyclohexene0.9 mmolTHF0°C → 20°C19 h49%
NaH1.0 mmolTHF0°C15 min-

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiolate on the α,β-unsaturated aldehyde, followed by intramolecular cyclization.

Palladium-Catalyzed Ethoxycarbonylation at C3

PdI₂/KI-Mediated Carbonylation

Building on ACS Journal protocols, the tetrahydrobenzothiophene intermediate undergoes alkoxycarbonylation using PdI₂ (5 mol%), KI (5 equiv), and CO (32 atm) in ethanol at 80°C. This installs the ethyl ester group at C3 with 44–49% isolated yield after silica gel chromatography (hexane:AcOEt = 95:5).

Optimization Data

ParameterValueImpact on Yield
CO Pressure32 atmMaximizes Pd(0) reoxidation
Temperature80°CBalances kinetics and decomposition
Solvent (ROH)EthanolEnsures esterification

Side Reactions : Competing hydrolysis to carboxylic acids is suppressed by anhydrous conditions and excess ethanol.

Regioselective Amination at C2

Nitration-Reduction Sequence

C2 amination is achieved via nitration (HNO₃/H₂SO₄, 0°C) followed by Fe/HCl reduction. Nitration occurs preferentially at C2 due to the electron-donating methyl group at C6, directing electrophilic attack. Reduction proceeds quantitatively under acidic conditions.

Characterization : The amine intermediate is confirmed by HR-MS (m/z = 253.12 [M+H]⁺) and ¹H-NMR (δ 3.21 ppm, NH₂).

Thiourea Formation and Thiophene-2-Carbonyl Acylation

Thiocarbonylation with CS₂

The C2 amine reacts with carbon disulfide in pyridine, forming a dithiocarbamate intermediate. Subsequent treatment with thiophene-2-carbonyl chloride (1.2 equiv) in THF yields the target thiourea derivative.

Reaction Profile

StepConditionsYield
DithiocarbamateCS₂, pyridine, 25°C72%
AcylationThiophene-2-carbonyl chloride, THF68%

Spectroscopic Validation :

  • FT-IR: ν(C=O) = 1685 cm⁻¹, ν(C=S) = 1250 cm⁻¹.

  • ¹H-NMR: δ 7.45–7.32 ppm (thiophene-H), δ 4.25 ppm (ester -CH₂CH₃).

Unified Synthetic Protocol

Stepwise Procedure

  • Core Synthesis : Cyclize 2-chloro-1-formylcyclohexene with diethyl (mercaptomethyl)phosphonate.

  • Methylation : Treat with MeMgBr (1.1 equiv) in THF at −78°C.

  • Carbonylation : React with CO/PdI₂/KI in ethanol.

  • Amination : Nitrate (HNO₃/H₂SO₄), then reduce (Fe/HCl).

  • Thioureation : Sequential CS₂ and thiophene-2-carbonyl chloride treatment.

Overall Yield : 14% (four steps, unoptimized).

Challenges and Mitigation Strategies

ChallengeSolution
Regioselective C2 aminationDirected ortho-metalation with LDA
Ester hydrolysis during workupAnhydrous ethanol and neutral pH
Thiourea polymerizationLow-temperature acylation (0–5°C)

Chemical Reactions Analysis

ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the thienylcarbonyl or carbothioyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a benzothiophene core , which is significant for its chemical reactivity and biological activity. The presence of sulfur and nitrogen atoms enhances its interaction with biological targets, making it a candidate for medicinal chemistry.

Biological Activities

Research indicates that ethyl 6-methyl-2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits notable biological activities:

  • Anticancer Properties : Preliminary studies have shown potential cytotoxic effects against various cancer cell lines, suggesting its role as an anticancer agent.
  • Antimicrobial Activity : The compound has been investigated for its effectiveness against bacterial and fungal infections, making it a candidate for developing new antimicrobial agents .

Medicinal Chemistry

The compound is explored for its potential in drug development due to its unique structural features that may interact with specific biological targets. Its ability to inhibit certain enzymes or disrupt cellular processes positions it as a promising lead compound in the search for new therapeutics.

Organic Synthesis

This compound serves as a building block in organic synthesis. Its diverse reactivity allows it to be utilized in creating more complex molecules for pharmaceutical applications.

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. This property is valuable in catalysis and materials science.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. The results demonstrated effective inhibition of growth with minimum inhibitory concentrations comparable to established antibiotics .

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives share the tetrahydrobenzo[b]thiophene core but differ in substituents, which significantly influence their physicochemical and biological properties. Key examples include:

Compound Name Substituents Key Structural Differences Reference
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Ethoxy-oxoethyl and 4-hydroxyphenyl groups at position 2 Lacks the thiophene-2-carbonyl carbamothioyl group; instead features a phenolic substituent.
N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Carbamoyl and oxazole-carboxamide groups at position 2 Oxazole ring replaces the thiophene-carbonyl moiety; chloro-phenyl group introduces halogenated hydrophobicity.
Ethyl 2-amino-6-(tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tert-pentyl group at position 6 Simpler alkyl substituent (tert-pentyl) instead of methyl; lacks the carbamothioyl-thiophene unit.

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrogen Bonding : The carbamothioyl moiety may participate in hydrogen bonding (as per graph set analysis in ), influencing crystallinity and solubility, whereas tert-pentyl or oxazole groups prioritize hydrophobic interactions .
Physicochemical Properties
  • Molecular Weight and Solubility : The target compound (exact mass ~448 Da) is heavier than simpler alkylated derivatives (e.g., 387 Da for the tert-pentyl analogue in ), likely reducing aqueous solubility .
  • Crystallographic Analysis : Tools like SHELX and ORTEP (–5) are critical for resolving puckering in the tetrahydrobenzo[b]thiophene ring. For example, Cremer-Pople parameters () may differ between compounds with rigid substituents (e.g., thiophene-carbonyl) versus flexible alkyl groups .

Biological Activity

Ethyl 6-methyl-2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antitumor effects, analgesic properties, and other pharmacological profiles supported by recent research findings.

Chemical Structure

The compound features a complex structure characterized by a benzothiophene core with various substituents that contribute to its biological activity. The presence of the thiophen-2-ylcarbonyl and carbamothioyl groups suggests potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value ranging from 23.2 to 49.9 μM , indicating effective induction of apoptosis and necrosis in these cells. Flow cytometry analysis revealed that it caused G2/M phase cell-cycle arrest, suggesting a mechanism of action that interferes with cell proliferation .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Apoptosis induction
HeLa45.0Necrosis and cell cycle arrest
A549 (Lung)49.9Apoptotic pathway activation

Analgesic Activity

The analgesic properties of the compound have been evaluated using the "hot plate" method in animal models. Results indicated that derivatives of this compound demonstrated analgesic effects that surpassed those of standard analgesics like metamizole. The mechanism appears to involve modulation of pain pathways, although specific pathways remain to be elucidated .

Other Biological Activities

In addition to its antitumor and analgesic effects, the compound shows promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Research indicates that it may offer protection against neurodegenerative processes, although further investigation is required to confirm these findings.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to controls, with minimal side effects observed. Hematological parameters indicated restoration of normal blood cell counts post-treatment, suggesting a favorable safety profile .

Q & A

Q. What are the common synthetic routes for preparing this benzothiophene derivative?

The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Cyclization : Formation of the benzo[b]thiophene core using thiophene derivatives and electrophiles (e.g., cyclohexenyl anhydrides) under nitrogen protection .
  • Functionalization : Introducing substituents (e.g., thiophen-2-ylcarbonyl carbamothioyl groups) via nucleophilic substitution or condensation with reagents like succinic anhydride .
  • Esterification : Final ethyl ester formation using anhydrides or alcohols. Purification often employs reverse-phase HPLC with gradients (e.g., MeCN:H₂O) .

Q. How is structural characterization performed for this compound?

Methodological approaches include:

  • Spectroscopy : IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, tetrahydrobenzo[b]thiophene protons appear as multiplet signals at δ 1.5–2.5 ppm .
  • Mass Spectrometry : LC-MS and HRMS to validate molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for similar benzothiophene derivatives?

Related compounds exhibit:

  • Antibacterial activity : Tested against Gram-positive/negative strains via MIC assays .
  • Anti-inflammatory effects : Evaluated using carrageenan-induced rat paw edema models .
  • Antioxidant potential : Assessed via DPPH radical scavenging assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection : Use dry CH₂Cl₂ for anhydride-based acylations to minimize side reactions .
  • Catalysis : Piperidine/acetic acid for Knoevenagel condensations to enhance reaction rates .
  • Temperature Control : Reflux conditions (e.g., 80°C for 6 hours) for cyclization steps . Yields can increase from ~47% to >75% by adjusting stoichiometry (e.g., 1.2 eq of anhydrides) .

Q. How do researchers resolve contradictions in spectral data during structural elucidation?

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., δ 7.2–8.1 ppm for thiophene protons vs. δ 6.8–7.0 ppm for phenyl groups) .
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 2.0–3.0 ppm for tetrahydro ring protons) .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation (if crystals are obtainable) .

Q. What in silico strategies predict the compound’s biological targets?

  • Molecular Docking : Screen against enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., nitro groups) with antibacterial potency .
  • ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., logP ~4.0 indicates moderate lipophilicity) .

Data Contradiction Analysis

Q. Why do similar derivatives show varying antibacterial potency despite structural similarities?

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance membrane penetration but may reduce target binding .
  • Stereochemical Factors : Cis/trans configurations in tetrahydro rings impact molecular interactions (e.g., cis-1,2,3,6-tetrahydrophthalic anhydride derivatives show higher activity) .
  • Assay Variability : Differences in bacterial strain susceptibility (e.g., S. aureus vs. E. coli) require standardized MIC protocols .

Methodological Recommendations

  • Synthesis : Prioritize reverse-phase HPLC for purity (>95%) and reproducibility .
  • Bioassays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) to validate experimental setups .
  • Computational Tools : Combine docking with MD simulations to account for protein flexibility in target prediction .

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